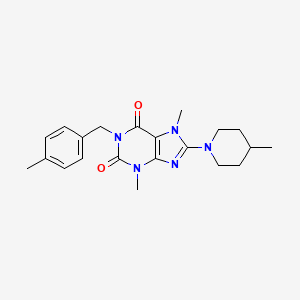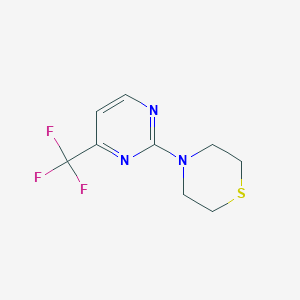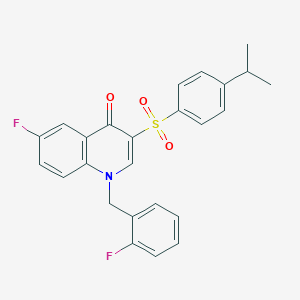
6-fluoro-1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-1-(2-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising pharmacological properties.
科学的研究の応用
Cytotoxicity Analysis of Quinolinone Analogues : A study conducted by Joon et al. (2021) performed a Quantitative Structure Cytotoxicity Relationship (QSCR) analysis on fluoroquinolone analogues, revealing insights into the structural parameters influencing cytotoxicity. This research suggested the relevance of these compounds in designing potent, safer anti-cancer drugs (Joon et al., 2021).
Synthesis and Evaluation of Cytotoxic Activities : Research by Reddy et al. (2013) focused on synthesizing a series of isatin derivatives, including fluoro-quinolones, and evaluating their in vitro cytotoxicity against various cancer cell lines. This study highlighted the potential of quinolone derivatives in cancer treatment (Reddy et al., 2013).
Photocatalytic Construction of Quinolinones : Zhai et al. (2022) developed a photocatalytic protocol for constructing quinolinones, showcasing the efficient synthesis of these compounds under mild conditions. This method holds significance for the preparation of quinolinone derivatives with potential biological activities (Zhai et al., 2022).
Synthesis of Fluorinated Quinolinones as Tubulin Polymerization Inhibitors : A study by Řehulka et al. (2020) synthesized fluorine-substituted quinolinone derivatives and tested their ability to inhibit tubulin polymerization, an essential process in cancer cell division. This research opens avenues for the development of new anticancer agents (Řehulka et al., 2020).
Chemical Transformations of Quinolones for Antimalarial Drugs : Asías et al. (2003) explored the chemical properties of quinolin-2-one derivatives for potential antimalarial drugs. This study highlights the versatility of quinolone compounds in the field of medicinal chemistry (Asías et al., 2003).
特性
IUPAC Name |
6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO3S/c1-16(2)17-7-10-20(11-8-17)32(30,31)24-15-28(14-18-5-3-4-6-22(18)27)23-12-9-19(26)13-21(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNGPGWNHODPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

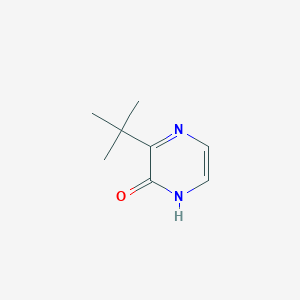
![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2638473.png)
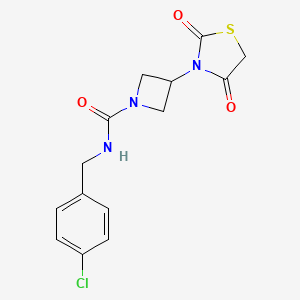
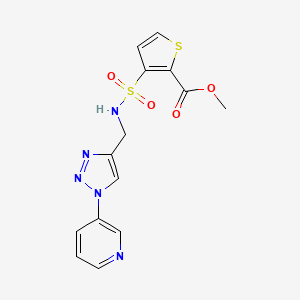
![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)
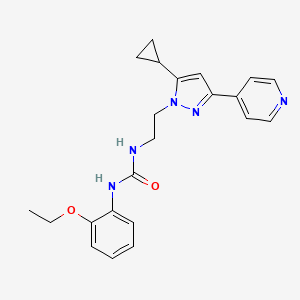
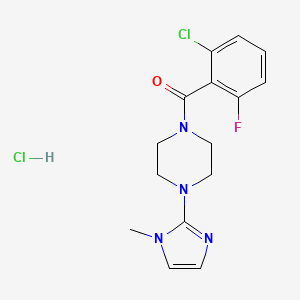
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)
